![molecular formula C19H14FN3O2S B3398832 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methylphenyl)acetamide CAS No. 1021258-18-3](/img/structure/B3398832.png)
2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methylphenyl)acetamide
Overview
Description
This compound is a derivative of benzothieno[3,2-d]pyrimidin-4-one . It has a fluoro group at the 9th position, an acetamide group at the 2nd position, and a 3-methylphenyl group attached to the nitrogen of the acetamide group.
Molecular Structure Analysis
The molecular structure of this compound would be based on the benzothieno[3,2-d]pyrimidin-4-one core, with additional groups attached at specified positions. The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the reactivity of the functional groups present. The fluoro group might undergo substitution reactions, while the acetamide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .Scientific Research Applications
Anti-Inflammatory Properties
This compound is a derivative of benzothieno[3,2-d]pyrimidin-4-one, which has been found to exhibit interesting anti-inflammatory properties . These properties are related to interactions with the active sites of the Cyclooxygenase-2 (COX-2) enzyme .
Fluorescent Properties
The same derivatives of benzothieno[3,2-d]pyrimidin-4-one are also fluorescent . This makes them potentially useful in various applications that require fluorescence, such as biological imaging or chemical sensing .
Cancer Detection
The antipyrine-bearing compound, a member of this class of anti-inflammatories, displayed high COX-2 affinity and good fluorescent properties . This suggests that these compounds could be promising for fluorescence imaging of cancer cells that express the COX-2 enzyme .
Antibacterial Activity
Compounds related to this one, specifically 2-thioxodihydropyrido[2,3-d]pyrimidine, have been found to have broad-spectrum antibacterial activity . This makes them potentially useful in the treatment of various bacterial infections .
Antifungal Activity
In addition to their antibacterial properties, these compounds also have reasonable antifungal activity . This suggests potential applications in the treatment of fungal infections .
Drug Development
Given their various biological activities, these compounds could be promising candidates for drug development. Their pharmacokinetic properties and calculation of drug likeness suggested good traditional drug-like properties .
Future Directions
properties
IUPAC Name |
2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(3-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2S/c1-11-4-2-5-12(8-11)22-15(24)9-23-10-21-17-16-13(20)6-3-7-14(16)26-18(17)19(23)25/h2-8,10H,9H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONJBCGFNMGJOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methylphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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